2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Enzyme Inhibition NAAA Acid Ceramidase

Standard 2-aminoethanol analogs fail to replicate the alkyne-specific reactivity or dual enzyme inhibition required for advanced endocannabinoid and sphingolipid research. This compound provides a validated solution: - Dual NAAA/acid ceramidase inhibition: IC50 = 61 nM (rat enzymes). - Terminal alkyne enables click chemistry conjugation to fluorophores or biotin. - 2,2-Disubstituted scaffold for FTY720 (Fingolimod) analog SAR studies. Supplied at 95% purity as a low-melting solid (34-35°C).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 4067-36-1
Cat. No. B6203398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol
CAS4067-36-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(C)(C#C)NCCO
InChIInChI=1S/C7H13NO/c1-4-7(2,3)8-5-6-9/h1,8-9H,5-6H2,2-3H3
InChIKeyVXJGQOYSBXKDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol Overview


2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol (CAS 4067-36-1) is a secondary amine belonging to the class of N-substituted 2-aminoethanols, characterized by a terminal alkyne functional group and a chiral quaternary carbon center. The compound exists as a liquid with a melting point of 34-35°C and is commercially supplied at 95% purity . Its molecular formula is C₇H₁₃NO (molecular weight: 127.18 g/mol) . As a functionalized amino alcohol derivative, this compound provides a chemically accessible platform for the synthesis of pharmaceutically relevant analogs via transformations of both its hydroxyl and alkyne groups.

Synthetic building block with terminal alkyne and chiral quaternary carbon
Supports click chemistry bioconjugation and heterocycle synthesis
Functionalized amino alcohol for medicinal chemistry SAR studies

Why This Amino Alcohol Is Not Interchangeable


The 2-aminoethanol scaffold is foundational to a vast array of bioactive molecules and industrial intermediates [1]. However, specific substitution patterns on this core lead to profound differences in pharmacological activity and synthetic utility [2]. Direct substitution with an unfunctionalized alkyl chain or a saturated amine cannot recapitulate the unique reactivity and selectivity profiles conferred by the terminal alkyne of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol. For instance, in the development of FTY720 (Fingolimod) analogs, the precise nature of the substituent at the quaternary carbon—where this compound's methylbutynyl group resides—was found to be a critical determinant of immunosuppressive activity [2]. Therefore, substituting a simpler or even a closely related amino alcohol introduces a high risk of failure in applications where the alkyne's reactivity or the specific steric environment of the geminal dimethyl group is essential for target engagement or subsequent derivatization, particularly in click chemistry or as an activity-modulating moiety.

This Compound
Saturated Amino Alcohols
Terminal alkyne enables click chemistry and alkyne-specific transformations
Alkyne absent; no CuAAC reactivity, limiting conjugation and probe design
Quaternary carbon with geminal dimethyl and alkyne substitution
Simple alkyl chains (e.g., tert-butyl, isopropyl) provide different steric and electronic environment
Substitution pattern is critical for biological activity in FTY720 analog series
Alkyl-substituted ethanolamines may not reproduce the reported SAR or target engagement

Direct replacement with simpler amino alcohols may shift reactivity and biological profile; verify alkyne-dependent steps and pharmacological relevance before substitution.

Quantitative Differentiation for Targeted Procurement


Dual NAAA and Acid Ceramidase Inhibition

This compound demonstrates potent dual inhibitory activity against both N-acylethanolamine-hydrolyzing acid amidase (NAAA) and acid ceramidase. This dual profile is a key differentiator from many selective inhibitors that target only one of these enzymes [1]. The quantitative IC50 values are 61 nM for rat NAAA and 61 nM for rat acid ceramidase, both determined in HEK293 cell-based assays [1].

Dual enzyme inhibition
Reported
IC50 = 61 nM (rat NAAA & acid ceramidase)Selective inhibitors typically >10-fold preference for one enzyme
Supports dual NAAA/acid ceramidase pathway studies
HEK293 cell-based assays; equipotent inhibition reported
Enzyme Inhibition NAAA Acid Ceramidase IC50

Terminal Alkyne for Click Chemistry

The terminal alkyne group of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for site-specific derivatization [1]. This is a fundamental chemical reactivity that saturated amino alcohols like 2-(tert-butylamino)ethanol (CAS 4620-70-6) or 2-(isopropylamino)ethanol (CAS 109-56-8) completely lack.

Click chemistry handle
Class-level
Terminal alkyne presentSaturated analogs (e.g., CAS 4620-70-6) lack alkyne
Enables CuAAC-mediated conjugation and probe synthesis
Qualitative difference; class-level reactivity inference
Click Chemistry Alkyne-Azide Cycloaddition Bioconjugation

Solid-Liquid Transition and Handling

2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol exhibits a melting point of 34-35°C , placing it at a practical boundary between a liquid and a low-melting solid. This is in contrast to many simpler amino alcohols, such as 2-aminoethanol (CAS 141-43-5, mp 10°C) or N-methylethanolamine (CAS 109-83-1, mp -4.5°C), which are liquids at room temperature.

Solid-liquid transition
Data to verify
Melting point 34–35 °C
Recrystallization and handling context may differ from low-melting liquid amines
Supplier-reported value; verify under lab conditions
Physical Properties Melting Point Handling

Recommended Application Scenarios


Dual NAAA/Acid Ceramidase Inhibitor Tool Compound

This compound is a strong candidate for use as a starting scaffold or reference tool in projects investigating the therapeutic relevance of dual NAAA and acid ceramidase inhibition. Its potent and equipotent activity (IC50 = 61 nM for both rat enzymes) [4] makes it ideal for in vitro studies exploring the intersection of endocannabinoid and sphingolipid signaling in pain, inflammation, or cancer, where selective single-target inhibitors would not recapitulate the dual mechanism.

Clickable Probes and Functional Conjugates

The terminal alkyne group makes this amino alcohol an ideal building block for click chemistry applications [4]. It can be readily conjugated to azide-bearing fluorophores, biotin, or polymeric scaffolds to create molecular probes for cellular imaging, target engagement assays, or to develop novel biomaterials. This application is inaccessible to saturated amino alcohol analogs.

SAR Studies of FTY720 Analogs

As a 2,2-disubstituted 2-aminoethanol, this compound can serve as a key intermediate or scaffold for synthesizing and evaluating novel analogs of FTY720 (Fingolimod) [4]. Its unique geminal dimethyl and alkyne substitution at the quaternary carbon provides a distinct steric and electronic profile compared to alkyl or phenyl-substituted analogs, enabling the exploration of new SAR space around this clinically important immunomodulatory scaffold.

Heterocyclic Building Blocks via Cyclization

Based on the known chemistry of related N-(2-hydroxyethyl)propargylamines [4], this compound can be expected to undergo base-catalyzed intramolecular cyclization to yield substituted oxazolidine or morpholine derivatives. This provides a direct route to pharmaceutically relevant heterocyclic building blocks that are not readily accessible from non-alkyne-containing ethanolamines.

Application
Selection Property
Validation Focus
Dual enzyme inhibition studies
Reported dual NAAA/acid ceramidase inhibition
NAAA and acid ceramidase endpoint assays
Click chemistry probes
Terminal alkyne reactivity
CuAAC conjugation efficiency and triazole product characterization
FTY720 analog SAR
2,2-disubstituted amino alcohol scaffold with alkyne
Immunomodulatory activity and sphingosine-1-phosphate receptor context
Heterocyclic synthesis
N-(2-hydroxyethyl)propargylamine cyclization precursor
Oxazolidine or morpholine formation and structural confirmation
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